Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate
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Overview
Description
Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C13H10F3N2O2 It features a pyrazole ring and a trifluoromethyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The pyrazole ring is a common pharmacophore in many drugs, and the trifluoromethyl group can enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrazol-5-yl)benzoate: Lacks the trifluoromethyl group, which can result in different chemical and biological properties.
Methyl 4-(trifluoromethyl)benzoate:
3-(1H-Pyrazol-5-yl)-4-(trifluoromethyl)benzoic acid: The carboxylic acid analogue, which may have different solubility and reactivity profiles.
Uniqueness
Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate is unique due to the combination of the pyrazole ring and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9F3N2O2 |
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Molecular Weight |
270.21 g/mol |
IUPAC Name |
methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-11(18)7-2-3-9(12(13,14)15)8(6-7)10-4-5-16-17-10/h2-6H,1H3,(H,16,17) |
InChI Key |
DNZHCBZYIMMQHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)C2=CC=NN2 |
Origin of Product |
United States |
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